molecular formula C21H23N3O3S B317989 N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea

N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Cat. No.: B317989
M. Wt: 397.5 g/mol
InChI Key: VGLIYXDIMOVKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a complex organic compound with a molecular formula of C21H23N3O3S. This compound features a pyrrolidine ring, a benzamide group, and a carbamothioyl linkage, making it a versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-(pyrrolidin-1-ylcarbonyl)aniline in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrrolidines.

Scientific Research Applications

N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzamide group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxybenzoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea: shares structural similarities with other pyrrolidine-containing compounds, such as:

Uniqueness

The unique combination of the ethoxy group, pyrrolidine ring, and carbamothioyl linkage in this compound distinguishes it from other compounds

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

4-ethoxy-N-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H23N3O3S/c1-2-27-16-11-9-15(10-12-16)19(25)23-21(28)22-18-8-4-3-7-17(18)20(26)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H2,22,23,25,28)

InChI Key

VGLIYXDIMOVKMD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCC3

Origin of Product

United States

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